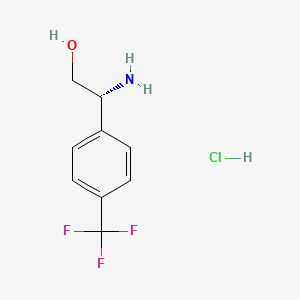
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties, which include a fluorine atom and a chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with ®-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride may involve:
Large-scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Purification: Employing crystallization or chromatography techniques to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Pharmaceuticals: Acts as a precursor or intermediate in the synthesis of drugs targeting neurological conditions due to its structural similarity to neurotransmitters.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, potentially affecting neurotransmitter pathways.
Comparison with Similar Compounds
(S)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol Hydrochloride: The enantiomer of the compound, which may exhibit different biological activity.
2-Amino-2-(2-fluoro-5-methylphenyl)ethanol: The non-hydrochloride form, which may have different solubility and stability properties.
Uniqueness:
Chirality: The ®-enantiomer may have distinct pharmacological properties compared to the (S)-enantiomer.
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity compared to non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-2-3-8(10)7(4-6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEVJQPIQBUMNH-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














